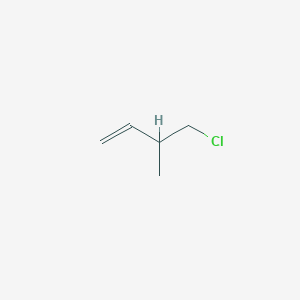
4-chloro-3-methylbut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-chloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-1-butene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and may be facilitated by ultraviolet light or a radical initiator to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-methyl-1-butene may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-chloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in 4-chloro-3-methyl-1-butene can participate in addition reactions with reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2).
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrogen Halides: Addition of hydrogen halides to the double bond typically occurs under mild conditions, often at room temperature.
Halogens: Halogenation reactions may require the presence of a solvent such as carbon tetrachloride (CCl4) to dissolve the halogen.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed:
Addition of HCl: this compound reacts with HCl to form 4-chloro-3-methyl-2-chlorobutane.
Substitution with OH-: The substitution of the chlorine atom with hydroxide ions results in the formation of 4-hydroxy-3-methyl-1-butene.
Oxidation with KMnO4: Oxidation with potassium permanganate yields 4-chloro-3-methyl-1,2-butanediol.
Applications De Recherche Scientifique
4-chloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize 4-chloro-3-methyl-1-butene as a starting material.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-chloro-3-methyl-1-butene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. These intermediates facilitate the addition or substitution processes, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
- 3-Chloro-3-methyl-1-butene
- 1-Chloro-3-methyl-2-butene
- 4-Chloro-2-methyl-1-butene
Comparison: 4-chloro-3-methylbut-1-ene is unique due to the position of the chlorine atom and the double bond within its structure. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3-chloro-3-methyl-1-butene, the reactivity and products formed may differ significantly due to the different positions of the functional groups.
Propriétés
Numéro CAS |
10524-01-3 |
|---|---|
Formule moléculaire |
C5H9Cl |
Poids moléculaire |
104.58 g/mol |
Nom IUPAC |
4-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
Clé InChI |
ZFXHRKNMXMGZNU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C=C |
SMILES canonique |
CC(CCl)C=C |
Synonymes |
4-Chloro-3-methyl-1-butene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















